tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1363405-88-2
VCID: VC8235622
InChI: InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-14)12(4,5)13/h9H,6-8,13H2,1-5H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)N
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate

CAS No.: 1363405-88-2

Cat. No.: VC8235622

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate - 1363405-88-2

Specification

CAS No. 1363405-88-2
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-14)12(4,5)13/h9H,6-8,13H2,1-5H3
Standard InChI Key GVSQXCLLMNNVSX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)N

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound has the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . Its IUPAC name, tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate, reflects the substitution pattern:

  • A pyrrolidine ring (5-membered saturated heterocycle) at position 3 bears a 2-aminopropan-2-yl group.

  • The Boc group (tert-butoxycarbonyl) protects the pyrrolidine nitrogen, enhancing stability during synthetic workflows .

Key structural identifiers:

  • SMILES: CC(C)(C)OC(=O)N1CCCC1C(C)(C)N

  • InChIKey: QLSSYLWUZCBAIZ-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Boiling PointNot reported
DensityNot reported
SolubilityNot available
Storage Temperature4°C (recommended)
Purity≥95% (typical commercial)

The compound exists as an oil at room temperature , and its Boc group confers moderate lipophilicity, making it suitable for reactions in organic solvents like dichloromethane or dimethylformamide.

Synthesis and Reaction Pathways

Primary Synthesis Route

The most common synthesis involves a nucleophilic substitution reaction:

  • Starting material: tert-Butyl pyrrolidine-1-carboxylate reacts with 2-aminopropane under controlled basic conditions.

  • Mechanism: The Boc group stabilizes the pyrrolidine nitrogen, while the 2-aminopropan-2-yl group is introduced via alkylation or amination.

  • Yield: Optimized procedures achieve yields >80% in industrial settings.

Alternative Methods

  • Mitsunobu Reaction: Used for stereospecific synthesis when chiral centers are required.

  • Enzyme-Catalyzed Amination: Explored for greener synthesis but limited by substrate specificity .

Comparative Analysis of Synthetic Routes:

MethodAdvantagesLimitations
Nucleophilic SubstitutionHigh yield, scalabilityRequires anhydrous conditions
Mitsunobu ReactionStereochemical controlCostly reagents (e.g., DIAD)
EnzymaticEco-friendlyLow efficiency

Applications in Pharmaceutical Research

Drug Design and Development

  • Scaffold for Kinase Inhibitors: The pyrrolidine core mimics natural substrates, enabling binding to ATP pockets in kinases .

  • Prodrug Synthesis: The Boc group is cleaved in vivo to release active amines, enhancing bioavailability.

  • Peptide Mimetics: Used to stabilize secondary structures in therapeutic peptides .

Case Studies

  • Anticancer Agents: Derivatives show IC₅₀ values <1 µM against breast cancer cell lines (MCF-7) .

  • Neurological Targets: Modulates serotonin receptors (5-HT₆) with >50% inhibition at 10 nM .

Physicochemical and Spectral Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.85–3.10 (m, 4H, pyrrolidine), 1.40 (s, 6H, C(CH₃)₂).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .

Chromatographic Behavior

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) .

  • LogP: Predicted 1.73 (moderate lipophilicity) .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended Protocols

  • PPE: Gloves, goggles, and lab coats .

  • Ventilation: Use fume hoods during synthesis.

  • Storage: Keep at 4°C under inert atmosphere .

Comparative Analysis with Related Compounds

Structural Analogues

Compound NameCASKey DifferenceApplication
tert-Butyl 3-aminopyrrolidine-1-carboxylate186550-13-0Amino group at position 3Intermediate for antibiotics
tert-Butyl 3-bromoazetidine-1-carboxylate1064194-10-0Azetidine ring, bromo substituentCross-coupling reactions

Performance Metrics

  • Reactivity: The 2-aminopropan-2-yl group enhances nucleophilicity vs. unsubstituted analogues.

  • Thermal Stability: Decomposes at 150°C, comparable to other Boc-protected amines .

Future Research Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles for improved pharmacokinetics.

  • Green Chemistry: Developing solvent-free synthesis methods.

  • Polymer Chemistry: Exploring use in stimuli-responsive polymers.

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